N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating diseases such as Alzheimer’s and cancer due to its ability to inhibit specific enzymes and pathways.
Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes, particularly in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves the inhibition of specific enzymes, such as cholinesterase, which plays a role in neurotransmission. By inhibiting these enzymes, the compound can modulate signaling pathways and exert therapeutic effects. The molecular targets include various proteins and receptors involved in cellular processes .
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is unique compared to other sulfonamides due to its specific structural features and biological activities. Similar compounds include:
Sulfamethoxazole: An antibacterial agent used to treat infections.
Sulfadiazine: Another antibacterial agent with a broad spectrum of activity.
Sulfisoxazole: Known for its use in treating urinary tract infections.
These compounds share the sulfonamide functional group but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-5-4-6-17(15(14)2)21-20(23)16-7-8-18(26-3)19(13-16)28(24,25)22-9-11-27-12-10-22/h4-8,13H,9-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDVZMROTQYTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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